molecular formula C21H24F3N3S B1681574 Trifluoperazine CAS No. 117-89-5

Trifluoperazine

Cat. No.: B1681574
CAS No.: 117-89-5
M. Wt: 407.5 g/mol
InChI Key: ZEWQUBUPAILYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoperazine (C₂₁H₂₄F₃N₃S) is a phenothiazine derivative with a piperazine side chain, classified as a typical antipsychotic. Its IUPAC name is 10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-10H-phenothiazine. Clinically, it is used to treat schizophrenia and generalized anxiety disorder, demonstrating efficacy in short-term anxiety management with a side effect profile comparable to placebo .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trifluoperazine involves a condensation reaction between trifluoromethyl phenothiazine and 4-methyl-1-chloropropyl piperazine. This reaction is typically carried out in an organic solvent with the aid of a catalyst, under conditions of pH 9-12 and a temperature range of 80-120°C . The crude product is then purified by converting it into this compound sodium oxalate, followed by conversion back to this compound using an alkali. Finally, the purified this compound undergoes a salt-forming reaction with hydrochloric acid to produce this compound hydrochloride .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with an emphasis on optimizing yield and reducing costs. The process involves large-scale condensation reactions, efficient purification steps, and stringent quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Trifluoperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Psychiatric Applications

Primary Use in Schizophrenia:
Trifluoperazine is widely recognized for its efficacy in managing schizophrenia symptoms. A systematic review indicated that it is as effective as other antipsychotics in reducing psychotic symptoms like hallucinations and delusions, with moderate quality evidence supporting its use compared to placebo . However, it is associated with a higher incidence of movement disorders compared to low-potency antipsychotics .

Case Study:
In a clinical case involving a 53-year-old female with chronic psychosis, this compound was administered after inadequate response to risperidone. The patient showed significant improvement in psychotic symptoms after two weeks on this compound, although she developed drug-induced nystagmus, which resolved upon discontinuation of the medication .

Anti-Inflammatory Effects

Recent studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to inhibit the activation of microglia and reduce levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta in models of obesity-induced inflammation . This suggests potential applications in treating inflammatory conditions.

Study Findings:

  • In Vivo Studies: Administration of this compound significantly reduced hypothalamic inflammation and gliosis in obese mice models .
  • Mechanism: The drug's ability to modulate inflammatory pathways may offer therapeutic avenues for metabolic disorders characterized by chronic inflammation.

Cancer Treatment

This compound has emerged as a promising candidate for cancer therapy due to its ability to inhibit cancer stem cells and induce apoptosis in various cancer types.

Research Insights:

  • Non-Small Cell Lung Cancer: this compound demonstrated anti-cancer effects by suppressing tumor growth and enhancing the efficacy of chemotherapy agents like cisplatin and gefitinib .
  • Triple-Negative Breast Cancer: Studies indicate that this compound can effectively inhibit the growth of aggressive breast cancer cells and prevent brain metastasis by inducing cell cycle arrest and apoptosis without significant side effects .

Data Table: Efficacy of this compound in Cancer Models

Cancer TypeMechanism of ActionEfficacy Observed
Non-Small Cell Lung CancerInhibition of cancer stem cellsSynergistic effects with cisplatin
Triple-Negative Breast CancerInduction of G0/G1 cell cycle arrestSuppressed tumor growth and metastasis

Neuroprotective Properties

Emerging evidence suggests that this compound may have neuroprotective effects, particularly in conditions associated with neuroinflammation.

Experimental Findings:

  • This compound was shown to reduce apoptosis and inflammatory responses in models of traumatic brain injury (TBI), indicating its potential role as a neuroprotective agent .
  • The drug's ability to modulate dopamine receptors also supports its use in treating neurological disorders characterized by dopaminergic dysregulation.

Comparison with Similar Compounds

Phenothiazine Derivatives

Trifluoperazine shares structural and functional similarities with other phenothiazines, though key differences exist:

Compound Mechanism of Action (MOA) Clinical Use Key Differentiator from this compound
This compound Dopamine D₂ antagonism; PI3K-Akt-S6K1 inhibition Schizophrenia, anxiety Unique PI3K pathway inhibition
Chlorpromazine Dopamine D₂ antagonism; calmodulin binding Psychosis, nausea Less potent in tubulin assembly inhibition
Thioridazine Dopamine D₂ antagonism; lysosomotropic effects Psychosis (withdrawn in some regions) Induces phospholipidosis (PLD)
Fluphenazine Dopamine D₂ antagonism Schizophrenia No PI3K/Akt activity reported
  • Potency : this compound exhibits stronger inhibition of tubulin assembly compared to chlorpromazine, correlating with its higher clinical potency .
  • Structural Effects : Fluphenazine and thioridazine share structural motifs with this compound but lack its PI3K inhibitory activity .

HDAC and PI3K Inhibitors

Transcriptome analysis (CMAP database) reveals this compound’s gene signature overlaps with HDAC inhibitors (vorinostat, trichostatin A) and PI3K inhibitors (LY-294002, sirolimus) .

Compound Class Similarity to this compound (CMAP Score) Functional Overlap
Vorinostat HDAC inhibitor 0.282–0.307 (positive similarity) Corrects FXS symptoms but requires repeated dosing
LY-294002 PI3K inhibitor N/A Both suppress Akt and S6K1 phosphorylation
Trichostatin A HDAC inhibitor Ranked #6 in CMAP Opposes Fmr1KO neuron transcriptome changes
  • PI3K Specificity : this compound suppresses PI3K enzymatic activity in neurons (IC₅₀ = 2.1 μM), comparable to LY-294002, but with distinct downstream effects on survival pathways .

Clinical vs. Structural Analogs

A. Calmodulin Antagonists

  • W-7 : Shares calcium-modulating effects but lacks antipsychotic properties. Both W-7 and this compound attenuate mitochondrial membrane permeability changes at low concentrations (<5 μM) .

B. Cationic Amphiphiles

  • Chlorpromazine : Binds SCAP (SREBP cleavage-activating protein) to modulate cholesterol metabolism. This compound shows greater potency in inducing SCAP conformational changes at lower concentrations (10–20 μM vs. 100 μM for chlorpromazine) .

Key Research Findings

Thioridazine and trichostatin A show similar transcriptome opposition but lack FDA approval for FXS .

PI3K-Akt-S6K1 Cascade: this compound reduces PI3K activity by 40% in hippocampal neurons and Akt phosphorylation by 60%, mirroring LY-294002 effects . No cytotoxicity observed in neurons after 1-hour treatment, supporting its safety in acute dosing .

Structural-Activity Relationship: The trifluoromethyl group at position 2 enhances lipid solubility and target binding compared to non-fluorinated phenothiazines .

Biological Activity

Trifluoperazine (TFP) is a well-known antipsychotic medication belonging to the phenothiazine class, primarily used for the treatment of schizophrenia and other psychotic disorders. Recent studies have revealed its significant biological activities beyond psychiatric applications, particularly in cancer research. This article delves into the diverse biological activities of TFP, focusing on its effects on various cancer cell lines, mechanisms of action, and potential therapeutic implications.

This compound's biological activity is largely attributed to its interaction with calcium signaling pathways, which play a crucial role in cell proliferation and apoptosis. The compound binds to calmodulin, a calcium-binding messenger protein, thereby influencing intracellular calcium levels and subsequently affecting cellular processes.

  • Calcium Signaling : TFP triggers the release of calcium ions from intracellular stores by interacting with inositol trisphosphate receptors (IP3R). This interaction enhances calcium signaling, which is pivotal in regulating cell growth and apoptosis in various cancer types .

Effects on Cancer Cell Lines

Research has demonstrated that TFP exhibits both pro-proliferative and anti-proliferative effects depending on the concentration used and the type of cancer cells involved.

Glioma Cells

A study showed that low concentrations of TFP (2-6 µM) significantly increased the viability of glioma cell lines (U87, U251) while reducing apoptosis. This effect was linked to decreased intracellular calcium levels, suggesting a selective proliferative effect on glioma cells .

Triple-Negative Breast Cancer (TNBC)

In TNBC models, TFP was found to induce G0/G1 cell cycle arrest by downregulating cyclin D1/CDK4 and cyclin E/CDK2 expressions. Additionally, it stimulated mitochondria-mediated apoptosis and suppressed tumor growth in vivo without notable side effects . The ability of TFP to penetrate the blood-brain barrier enhances its potential as a therapeutic agent for brain metastases associated with aggressive breast cancers.

Other Cancer Types

TFP has shown anticancer effects in various models:

  • Lung Cancer : Inhibition of cancer stem cell growth and overcoming drug resistance were noted in lung cancer studies .
  • Colorectal Cancer : Some findings suggest that TFP may affect colorectal cancer cells, although further research is needed to clarify these effects.

Case Studies

Several case studies have documented the clinical implications of TFP's biological activities:

  • Case Study 1 : A patient with chronic psychosis developed nystagmus after being treated with TFP. This highlights the need for careful monitoring of neurological side effects when using TFP in clinical settings .
  • Case Study 2 : A patient with aggressive TNBC showed significant tumor regression upon treatment with TFP alongside standard therapies, emphasizing its potential as an adjunctive treatment option .

Research Findings Summary

Study Focus Findings Implications
Glioma Cell ProliferationLow concentrations enhance viability; reduced apoptosisPotential therapeutic role in glioma treatment
TNBC Cell Cycle ArrestInduces G0/G1 arrest; stimulates apoptosisPossible treatment for aggressive breast cancers
Lung Cancer ResistanceInhibits stem cell growth; overcomes drug resistanceEnhances efficacy of existing lung cancer therapies

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to investigate trifluoperazine’s antipsychotic mechanism of action?

  • Methodological Answer : To study its dopamine D2 receptor antagonism, employ radioligand binding assays using striatal membrane preparations to measure receptor affinity (e.g., Ki values). Pair this with behavioral models in rodents, such as apomorphine-induced climbing or prepulse inhibition tests, to correlate receptor occupancy with antipsychotic efficacy . Pharmacokinetic studies should include HPLC or LC-MS to quantify plasma and brain tissue concentrations, accounting for its lipophilic properties and blood-brain barrier penetration .

Q. How should randomized controlled trials (RCTs) be designed to compare this compound’s efficacy with placebo or other antipsychotics?

  • Methodological Answer : Use double-blind RCTs with stratified randomization based on symptom severity (e.g., PANSS scores). Primary endpoints should include "global improvement" and "relapse rates," while secondary endpoints track extrapyramidal symptoms (EPS) and dropout rates. Intention-to-treat (ITT) analysis is critical to mitigate attrition bias. For meta-analyses, apply the I² statistic to assess heterogeneity and calculate risk ratios (RR) with 95% confidence intervals (CI) .

Q. What pharmacokinetic parameters must be prioritized when studying this compound in preclinical models?

  • Methodological Answer : Focus on absorption (Cₘₐₓ, Tₘₐₓ) via oral and parenteral routes, metabolic pathways (CYP2D6-mediated oxidation), and elimination half-life. Use in vitro liver microsomal assays to identify metabolites and in vivo studies to assess tissue distribution. Note that this compound’s solubility in aqueous solutions is pH-dependent; pDISOL-X modeling can predict salt forms and aggregation behavior under physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data regarding this compound’s extrapyramidal side-effect profile compared to low-potency antipsychotics?

  • Methodological Answer : Conduct dose-response meta-analyses to isolate EPS risk at equivalent therapeutic doses. For example, this compound (5–15 mg/day) shows a 1.66x higher RR of EPS than chlorpromazine (300–600 mg/day) . Use mixed-effects models to adjust for confounding variables like antiparkinsonian drug use. In vitro Ca²⁺ flux assays in striatal neurons may clarify its differential impact on motor pathways .

Q. What experimental models are suitable for investigating this compound’s anti-cancer properties, such as apoptosis induction in lung adenocarcinoma?

  • Methodological Answer : Use the A549 cell line for in vitro viability assays (MTT or colony formation) and flow cytometry to quantify apoptosis (Annexin V/PI staining). For in vivo validation, employ xenograft models in immunodeficient mice, monitoring tumor volume and survival. Mechanistic studies should focus on STAT3 phosphorylation and lysosomal membrane permeabilization (LMP) via Western blot and confocal microscopy .

Q. How can proteomic approaches elucidate this compound’s off-target effects in non-neuronal tissues?

  • Methodological Answer : Perform SILAC (stable isotope labeling by amino acids in cell culture) or TMT (tandem mass tagging) proteomics in hepatocytes or cardiomyocytes. Prioritize pathways like heat shock protein (HSP90α, HSP70) expression and calcium signaling. Validate hits with CRISPR/Cas9 knockouts and functional assays (e.g., calcium imaging) .

Q. Methodological Recommendations

  • For Contradictory Data : Apply sensitivity analysis to exclude high-risk-of-bias studies (e.g., unblinded trials). Use GRADE criteria to evaluate evidence quality .
  • For Preclinical Reproducibility : Standardize this compound formulations (e.g., dihydrochloride salt) and validate purity (>99%) via NMR/HPLC .

Properties

IUPAC Name

10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWQUBUPAILYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046928
Record name 2-Trifluoromethyl-10-[3'-(1-methyl-4-piperazinyl)propyl]phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Trifluoperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

202-210 °C @ 0.6 mm Hg
Record name TRIFLUOPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Freely sol in water /Dihydrochloride/, FREELY SOL IN WATER; SOL IN ALCOHOL; SPARINGLY SOL IN CHLOROFORM; INSOL IN ETHER & BENZENE /HYDROCHLORIDE/, In water, 12.2 mg/l @ 25 °C, 8.76e-03 g/L
Record name Trifluoperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00831
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TRIFLUOPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trifluoperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

117-89-5
Record name Trifluoperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoperazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoperazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00831
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Trifluoromethyl-10-[3'-(1-methyl-4-piperazinyl)propyl]phenothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIFLUOPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/214IZI85K3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRIFLUOPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Trifluoperazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014969
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Cream-colored, fine powder from absolute alcohol; MP: 242-243 °C; pH of 5% aq soln= 2.2, Hygroscopic /Dihydrochloride/, MP: 193-194 °C; crystals from alcohol /Dimaleate/, MP: 173-175 °C /Sulfoxide dihydrochloride trihydrate/
Record name TRIFLUOPERAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3195
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.